molecular formula C12H20O2 B13878263 Furyl octanol

Furyl octanol

Cat. No.: B13878263
M. Wt: 196.29 g/mol
InChI Key: CIGBORPAYIDGBE-UHFFFAOYSA-N
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Description

Furyl octanol is an organic compound that features a furan ring attached to an octanol chain. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The furan ring, a five-membered aromatic ring with one oxygen atom, imparts distinct reactivity and stability to the molecule.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

1-(furan-2-yl)octan-1-ol

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11,13H,2-6,8H2,1H3

InChI Key

CIGBORPAYIDGBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=CO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Furyl octanol can be synthesized through several methods. One common approach involves the aldol condensation of furfural with acetone, followed by hydrogenation and selective deoxygenation. The reaction typically employs a hydrophilic palladium/niobium phosphate catalyst under mild conditions in water . The addition of liquid acids can further enhance the selectivity towards the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced using biomass-derived furfural as a starting material. The process involves sequential hydrogenation and hydrogenolysis over bifunctional catalysts. The use of noble-metal-loaded catalysts and acidic additives helps maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Furyl octanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of furyl octanol involves its interaction with molecular targets through its furan ring and octanol chain. The furan ring can participate in various chemical reactions, while the octanol chain provides hydrophobic interactions. These properties enable this compound to interact with biological membranes and proteins, potentially affecting cellular processes .

Q & A

Basic Research Questions

Q. How can the octanol-water partition coefficient (log P) of furyl octanol be experimentally determined, and what factors influence its accuracy?

  • Methodology : Use the shake-flask method combined with HPLC or UV-Vis spectroscopy to quantify concentrations in both phases. Ensure pH control (e.g., pH 2.0 and 8.0) to account for ionization effects, as demonstrated in azide ion studies . Validate results against computational models (e.g., M11 functional DFT) to resolve discrepancies .
  • Key Considerations : Temperature, purity of solvents, and self-association of this compound in octanol may affect measurements. Entropy of melting (ΔSm) can also be incorporated via Walden’s rule for solubility predictions .

Q. What experimental strategies are recommended for optimizing this compound solubility in mixed solvent systems?

  • Methodology : Employ factorial design experiments (e.g., 2 × 3 matrix) to test solvent ratios (e.g., octanol/TOA) and phase-separation conditions, as applied in volatile fatty acid recovery . Use melting point data and Hansen solubility parameters to guide solvent selection .
  • Data Analysis : Compare experimental solubility with COSMO-SAC model predictions to identify deviations caused by solute-solvent hydrogen bonding .

Advanced Research Questions

Q. How can quantum-chemical calculations predict this compound’s partition coefficients, and what functional yields the highest accuracy?

  • Methodology : Apply density functional theory (DFT) with the SMD solvation model. The M11 functional is optimal for octanol/water log P (R² > 0.94), while M06-2X is superior for octanol/air partitioning . Validate using free-energy perturbation (FEP) simulations to account for entropy changes during phase transfer .
  • Limitations : Self-association in octanol and conformational flexibility of the furyl group may reduce model accuracy. Hybrid MD-DFT approaches are recommended for dynamic systems .

Q. What thermodynamic drivers govern this compound’s partitioning between octanol and water?

  • Methodology : Analyze entropy and enthalpy contributions via molecular dynamics (MD) simulations. Water exhibits entropy gain (~1.3 log P) due to disrupted hydrogen bonds, while octanol loses orientational entropy (~2.9 log P) .
  • Experimental Validation : Compare with calorimetric data for ΔH and ΔS of phase transfer. Discrepancies >10% suggest unaccounted solute-solvent interactions .

Q. How do environmental factors (e.g., pH, pollutants) alter this compound’s octanol-water distribution coefficients?

  • Methodology : Conduct hierarchical cluster analysis and generalized linear modeling (GLM) to correlate log P with variables like airborne pollutant concentrations, as applied in fungal particle studies . Use reversed-phase chromatography to isolate pH-dependent partitioning effects .
  • Data Interpretation : Spearman’s correlation coefficients >0.5 indicate significant environmental modulation. Surface oxidation of this compound by ozone may require FTIR validation .

Contradictions and Resolution

  • Log P Discrepancies : Experimental log P values for octanol/water systems (e.g., 1.3 vs. 1.4 in simulations ) highlight the need for multi-method validation. Hybrid experimental-computational workflows are critical.
  • Solubility Prediction Limits : Models ignoring solute self-association (e.g., Walden’s rule) may underestimate octanol solubility by >0.5 log units .

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